molecular formula C9H10N4O2 B11896878 4-Amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid

4-Amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid

Cat. No.: B11896878
M. Wt: 206.20 g/mol
InChI Key: OBTIKMFPDAQOKK-UHFFFAOYSA-N
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Description

4-Amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid (CAS: 1368085-10-2) is a heterocyclic compound with a fused pyrrolo-pyrimidine core. Its molecular formula is C₈H₈N₄O₂, and it has a molecular weight of 192.17 g/mol . The structure includes a carboxylic acid group at position 7, an amino group at position 4, and methyl groups at positions 2 and 6 (as indicated by its SMILES notation: Cn1cc2c(N)ncnc2c1C(=O)O) . This compound is primarily used in pharmaceutical research, particularly as a precursor or intermediate in the synthesis of bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

4-amino-2,6-dimethylpyrrolo[3,4-d]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C9H10N4O2/c1-4-11-6-5(8(10)12-4)3-13(2)7(6)9(14)15/h3H,1-2H3,(H,14,15)(H2,10,11,12)

InChI Key

OBTIKMFPDAQOKK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N(C=C2C(=N1)N)C)C(=O)O

Origin of Product

United States

Preparation Methods

Cyanoacetate-Urea Cyclization

A patent describes a two-step method for 4-amino-2,6-dimethoxypyrimidine, adaptable for dimethyl analogs:

  • Cyclization : Ethyl cyanoacetate reacts with urea in the presence of sodium ethoxide, yielding 4-amino-2,6(1H,3H)-pyrimidinedione.

  • Methylation : The intermediate is treated with dimethyl sulfate or dimethyl carbonate under phase-transfer catalysis (e.g., tetrabutylammonium bromide) to introduce methoxy groups. For dimethyl analogs, methyl halides or dimethylamine may substitute methoxylation reagents.

Reaction Conditions :

  • Cyclization : Reflux in ethanol (65–80°C, 3–4 h).

  • Methylation : 60–80°C for 8–10 h with NaOH/KOH.

Pyrrole-Pyrimidine Fusion

Alternative routes use β-aminopyrrole derivatives condensed with acetamidine or cyanoguanidine. For example, reacting 3-amino-4-acetylpyrrole with acetamidine hydrochloride under acidic conditions forms the bicyclic core, followed by oxidation to introduce the carboxylic acid.

Introduction of Methyl Groups

Methyl groups at positions 2 and 6 are introduced via alkylation or using pre-methylated building blocks.

Direct Alkylation

  • Methyl Halides : Treatment with methyl iodide in DMF using NaH as a base (0–25°C, 1–2 h) selectively alkylates pyrimidine nitrogen atoms.

  • Dimethyl Sulfate : In aqueous NaOH, dimethyl sulfate methylates hydroxyl or amine groups on the pyrrolopyrimidine core.

Example :

Reductive Amination

For the 4-amino group, reductive amination of ketone intermediates (e.g., 4-oxo derivatives) with methylamine and NaBH3CN in MeOH/THF (rt, 12 h) achieves selective methylation.

Carboxylic Acid Functionalization

The C7-carboxylic acid is introduced via ester hydrolysis or oxidative methods.

Ester Hydrolysis

A common approach involves synthesizing ethyl or tert-butyl esters followed by basic hydrolysis:

  • Step 1 : Ethyl 4-chloro-pyrrolo[3,4-d]pyrimidine-7-carboxylate is prepared via nucleophilic substitution (e.g., ethyl bromoacetate).

  • Step 2 : Hydrolysis with LiOH in THF/H2O (60°C, 12 h) yields the carboxylic acid.

Example :

Oxidative Methods

Oxidation of hydroxymethyl or aldehyde intermediates using KMnO4 or CrO3 in acidic conditions (e.g., H2SO4/H2O) provides carboxylic acids.

Optimization and Challenges

Regioselectivity

Methylation and amination may produce regioisomers. Chromatography (SiO2, EtOAc/hexane) or crystallization (MeOH/H2O) is required for purification.

Yield Comparison

MethodKey StepYield (%)Purity (%)
Cyanoacetate-UreaCyclization + Methylation7895
Reductive AminationMethylation + Hydrolysis8597
Ester HydrolysisCarboxylic Acid Formation9299

Environmental Considerations

  • Green Chemistry : Dimethyl carbonate replaces toxic dimethyl sulfate in methylation, reducing wastewater contamination.

  • Solvent Recovery : THF and ethanol are recycled via distillation to minimize waste .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions. The presence of electron-withdrawing groups (e.g., carboxylic acid) activates C-2 and C-4 for displacement.

Reaction Type Conditions Product Yield Reference
ChlorinationPOCl₃, DMF, 80°C, 6h4-Amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carbonyl chloride78%
AminationNH₃ (aq), EtOH, 60°C, 12h4,7-Diamino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine65%

Key Findings :

  • Chlorination with POCl₃ selectively targets the carboxylic acid group, forming an acyl chloride intermediate useful for amide couplings.

  • Direct amination at C-7 is hindered by steric effects from the methyl groups, favoring substitution at C-4 instead .

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or acidic decarboxylation, forming derivatives with simplified pharmacophores.

Conditions Product Mechanistic Pathway Application
H₂SO₄ (conc.), 120°C, 3h4-Amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidineRadical-mediated CO₂ eliminationIntermediate for alkylation
CuO, Quinoline, 180°CSame as aboveMetal-catalyzed deoxygenationSynthesis of lipophilic analogs

Notable Observations :

  • Decarboxylation preserves the amino and methyl groups, enabling further functionalization.

  • The reaction efficiency drops below pH 3 due to protonation of the pyrimidine nitrogen .

Functional Group Modifications

The amino and carboxylic acid groups participate in classic transformations:

Amino Group Reactions

Reaction Reagents Product
AcylationAcetyl chloride, Pyridine4-Acetamido-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid
SulfonylationTosyl chloride, DMAP4-Tosylamido-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid

Carboxylic Acid Reactions

Reaction Reagents Product
EsterificationMeOH, H₂SO₄Methyl 4-amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate
Amide CouplingEDC, HOBt, R-NH₂4-Amino-2,6-dimethyl-N-(substituted)-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide

Synthetic Utility :

  • Acylation improves metabolic stability by blocking oxidative deamination .

  • Amide derivatives show enhanced binding to kinase targets (e.g., CDK2, IC₅₀ = 42 nM).

Ring Functionalization and Cross-Coupling

The pyrrole ring participates in Pd-catalyzed cross-couplings:

Reaction Catalyst Substrate Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acid4-Amino-2,6-dimethyl-5-aryl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid
Buchwald-HartwigPd₂(dba)₃, XantphosAryl halideN-Aryl derivatives at pyrrole nitrogen

Challenges :

  • Steric hindrance from methyl groups reduces coupling efficiency at C-5.

  • Electron-deficient aryl partners yield higher conversions (>70%) .

pH-Dependent Tautomerism

The compound exhibits tautomerism in aqueous solutions:

  • Predominant Form (pH 7) : Lactam tautomer with intramolecular hydrogen bonding.

  • Acidic Conditions (pH < 4) : Protonation at N-3 stabilizes the lactim form.

Structural Implications :

  • Tautomeric shifts influence solubility and enzymatic recognition.

Stability Under Oxidative Conditions

Oxidizing Agent Conditions Degradation Products
H₂O₂ (30%)25°C, 24hPyrrolo[3,4-d]pyrimidine-7-carboxylic acid oxide
KMnO₄ (0.1M)H₂O, 50°C, 2hCleavage of pyrrole ring to imidazole derivatives

Recommendations :

  • Store under inert atmosphere to prevent oxidation.

Scientific Research Applications

Biological Activities

4-Amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid has been shown to exhibit several significant biological activities:

  • Inhibition of Protein Kinase B (Akt) : Research indicates that derivatives of this compound can act as selective inhibitors of Akt, a crucial player in cell survival and metabolism pathways. For instance, certain modifications to the compound have resulted in potent inhibitors with high selectivity for Akt over other kinases like Protein Kinase A (PKA) .
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have indicated that it can inhibit the growth of tumor cells by targeting specific signaling pathways involved in cancer progression .
  • Anti-inflammatory Effects : Compounds in this class have been noted for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are important targets for anti-inflammatory therapies .

Cancer Therapy

The ability of this compound to inhibit key kinases involved in cancer cell survival makes it a promising candidate for the development of anticancer drugs. Studies have shown that modifications to its structure can enhance its potency and selectivity against various cancer types .

Inflammatory Diseases

Due to its inhibitory effects on COX enzymes, this compound is being explored for its potential use in treating inflammatory conditions. Its derivatives may offer new therapeutic options for diseases characterized by chronic inflammation .

Drug Development

The compound serves as a scaffold for the synthesis of new derivatives with tailored biological activities. Researchers are investigating various synthetic routes to produce analogs that can exhibit improved pharmacokinetic properties and reduced toxicity .

Case Study 1: Protein Kinase B Inhibition

A study focused on the modification of this compound led to the identification of compounds with enhanced selectivity for Akt. These compounds showed significant antitumor activity in vivo, effectively modulating biomarkers associated with Akt signaling pathways .

Case Study 2: Anti-inflammatory Activity

Research involving derivatives of this compound demonstrated their effectiveness in inhibiting COX enzymes. In vitro assays confirmed that these derivatives could significantly reduce inflammatory markers in cellular models, supporting their potential application in treating inflammatory diseases .

Synthesis and Development

The synthesis of this compound typically involves multi-step procedures that include cyclization reactions and modifications to enhance biological activity. Recent advancements have introduced greener synthetic methods that improve yield while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid involves its interaction with molecular targets such as enzymes. It acts as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This is particularly relevant in its role as a kinase inhibitor, where it interferes with the phosphorylation process essential for cell signaling and growth .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to the pyrrolo-pyrimidine family, which includes derivatives with variations in substituents, ring saturation, and functional groups. Below is a detailed comparison:

Key Differences and Implications

Functional Groups: The carboxylic acid group in the target compound increases water solubility and reactivity compared to ester derivatives (e.g., tert-butyl esters in and ) . Halogen substituents (e.g., chlorine in ) or sulfonyl groups improve metabolic stability and binding affinity in drug design.

Ring System Variations :

  • Pyrrolo[3,4-d]pyrimidine (target compound) vs. pyrrolo[2,3-d]pyrimidine ( ): The position of the fused pyrrole ring affects electronic distribution and molecular interactions.
  • Pyrido[3,4-d]pyrimidine derivatives ( ) contain an additional nitrogen atom in the pyridine ring, altering basicity and solubility.

Physicochemical Properties :

  • Molecular Weight : The target compound (192.17 g/mol) is lighter than halogenated derivatives (e.g., 337.74 g/mol in ), which may influence membrane permeability.
  • Lipophilicity : The tert-butyl ester derivatives ( and ) exhibit higher logP values compared to carboxylic acids, favoring blood-brain barrier penetration.

Biological Activity

4-Amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid is a heterocyclic compound belonging to the pyrrolopyrimidine family. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound, characterized by a fused pyrrole and pyrimidine ring system, contributes to its unique reactivity and biological properties.

  • Molecular Formula : C11H12N4O2
  • Molecular Weight : 220.23 g/mol

The presence of an amino group and a carboxylic acid functional group enhances its interaction with various biological targets, making it a subject of interest in pharmacological research.

Biological Activity Overview

Several studies have highlighted the biological activities of this compound, including:

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. It has been shown to inhibit key signaling pathways involved in tumor growth and proliferation.
  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes critical in metabolic pathways, including cyclooxygenase (COX) enzymes, which are important targets for anti-inflammatory drugs.
  • Antihyperglycemic Effects : Studies have demonstrated that certain derivatives possess antihyperglycemic activity, indicating potential applications in managing diabetes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Table 1 summarizes the effects of various substituents on the compound's activity:

Compound VariationBiological ActivityNotes
UnsubstitutedLow activityBaseline comparison
Methyl substitution at N1Enhanced cytotoxicityIncreased lipophilicity
Carboxylic acid modificationImproved enzyme inhibitionKey for COX inhibition

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound in human tumor xenografts in nude mice. The compound showed significant inhibition of tumor growth at well-tolerated doses. Biomarkers related to the PI3K-AKT-mTOR signaling pathway were modulated effectively, suggesting its role as a potential therapeutic agent for cancer treatment .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of this compound against COX-1 and COX-2. The results indicated that it effectively inhibited these enzymes with IC50 values comparable to established NSAIDs. This suggests its potential use in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for pyrrolo[3,4-d]pyrimidine derivatives, and how can they be optimized?

  • Methodology :

  • Condensation Reactions : React 3-aminopyrrole intermediates with formamide or substituted amines under reflux conditions (e.g., methanol, DMF) to form the pyrimidine ring. For example, heating 3-amino-2-cyanopyrrole with formamide and DMF at reflux for 6–8 hours yields the target compound .

  • Purification : Crystallization from ethanol-DMF mixtures improves purity. Adjusting solvent polarity (e.g., ethanol vs. DMF) can optimize crystal formation .

  • Key Parameters : Reaction time (3–8 hours), temperature (reflux), and stoichiometry of amines (e.g., phenylamine for N-aryl substitutions) are critical for yield .

    • Table 1 : Synthetic Methods Comparison
MethodReagentsSolventTime (h)Key Step
AAmine + NH₃Methanol3Ammonolysis
BFormamide + DMFDMF8Cyclization
CAniline + HClIsopropanol7Nucleophilic substitution

Q. How are pyrrolo[3,4-d]pyrimidine derivatives characterized structurally?

  • Methodology :

  • Spectroscopy : Use 1H^1H-NMR to confirm substituent positions (e.g., methyl groups at C2/C6) and 13C^{13}C-NMR to verify carboxylate functionality at C7 .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Confirm C/H/N ratios to rule out solvent impurities .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during structural elucidation?

  • Methodology :

  • Dynamic NMR : Use variable-temperature NMR to identify tautomeric forms or rotational barriers in dimethylated positions .
  • X-ray Crystallography : Resolve ambiguities in ring substitution patterns (e.g., distinguishing [3,4-d] vs. [2,3-d] isomers) .
  • Isotopic Labeling : Incorporate 15N^{15}N-labeled amines to track nitrogen environments in complex heterocycles .

Q. What strategies optimize biological activity in kinase inhibition studies?

  • Methodology :

  • SAR Studies : Modify substituents at C4 (e.g., aryl vs. alkyl groups) to enhance binding to ATP pockets. For example, cyclopentyl groups at C7 improve selectivity for tyrosine kinases .

  • In Vitro Assays : Measure IC₅₀ values using enzymatic assays (e.g., ADP-Glo™ Kinase Assay) and compare with reference inhibitors like Imatinib .

  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes of the carboxylate group at C7 with kinase active sites .

    • Table 2 : Key Modifications for Enhanced Bioactivity
PositionModificationBiological Impact
C4Aryl aminoIncreased kinase selectivity
C7CarboxylateHydrogen bonding with catalytic lysine
C2/C6Methyl groupsImproved metabolic stability

Q. How do solvent and catalyst choices influence synthetic yields?

  • Methodology :

  • Solvent Effects : Polar aprotic solvents (DMF, 2-methoxyethanol) enhance cyclization efficiency but may require rigorous drying to avoid side reactions .
  • Acid Catalysts : HCl or p-toluenesulfonic acid (PTSA) accelerates nucleophilic substitution but may protonate amines, requiring stoichiometric adjustments .
  • Microwave Synthesis : Reduce reaction times (e.g., from 8 hours to 30 minutes) while maintaining yields >80% .

Q. What analytical challenges arise in quantifying trace impurities?

  • Methodology :

  • HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients to separate polar byproducts (e.g., unreacted cyanopyrroles) .
  • Limit of Detection (LOD) : Employ tandem MS (LC-MS/MS) for impurities <0.1% .
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile groups (e.g., ester hydrolysis at C7) .

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